![molecular formula C15H14ClNO6S2 B14206451 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide CAS No. 634186-34-8](/img/structure/B14206451.png)
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide is a chemical compound with a molecular weight of 403.8604 daltons It is a member of the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group
Méthodes De Préparation
The synthesis of 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,4-di(methanesulfonyl)aniline.
Coupling Reaction: The starting materials undergo a coupling reaction in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide can be compared with other similar compounds, such as:
5-Chloro-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide: This compound shares structural similarities but differs in its functional groups and overall molecular structure.
Methanesulfonyl chloride: While not structurally identical, methanesulfonyl chloride is a related compound used in similar chemical reactions and synthetic processes.
Propriétés
Numéro CAS |
634186-34-8 |
|---|---|
Formule moléculaire |
C15H14ClNO6S2 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
N-[2,4-bis(methylsulfonyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO6S2/c1-24(20,21)10-4-5-12(14(8-10)25(2,22)23)17-15(19)11-7-9(16)3-6-13(11)18/h3-8,18H,1-2H3,(H,17,19) |
Clé InChI |
BSKQAAOGJIFFII-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)


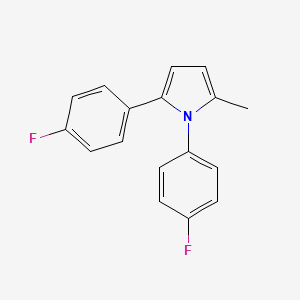
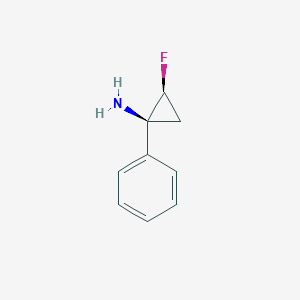
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
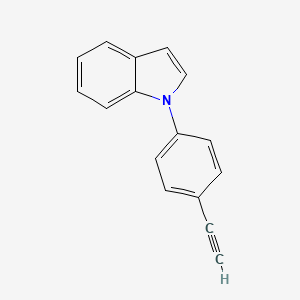
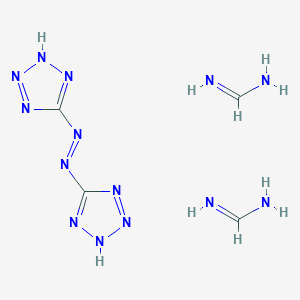
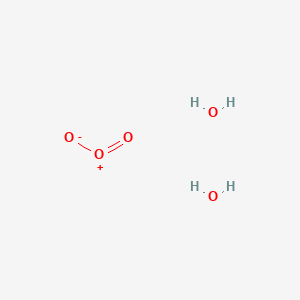
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
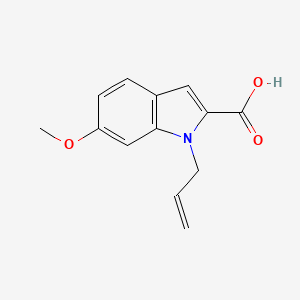
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)
